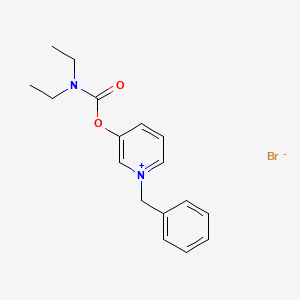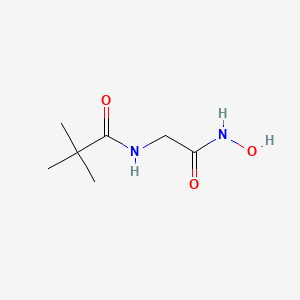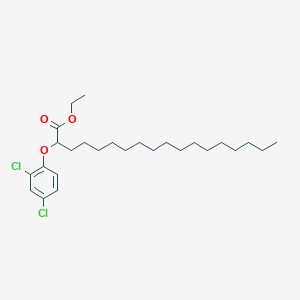
Ethyl 2-(2,4-dichlorophenoxy)octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2,4-dichlorophenoxy)octadecanoate is an organic compound that belongs to the class of esters It is derived from 2,4-dichlorophenoxyacetic acid, a well-known herbicide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,4-dichlorophenoxy)octadecanoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with octadecanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized to achieve high yields and purity. The use of continuous reactors and efficient separation techniques ensures the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2,4-dichlorophenoxy)octadecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2,4-dichlorophenoxyacetic acid and octadecanoic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones and other oxidized products.
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid and octadecanoic acid.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2,4-dichlorophenoxy)octadecanoate has several scientific research applications:
Agriculture: It is studied for its potential use as a herbicide or plant growth regulator.
Pharmaceuticals: Research is ongoing to explore its potential as an anti-inflammatory agent due to its structural similarity to known COX-2 inhibitors.
Materials Science: The compound is investigated for its potential use in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of ethyl 2-(2,4-dichlorophenoxy)octadecanoate involves its interaction with specific molecular targets. In the context of its potential use as a herbicide, the compound is believed to disrupt plant growth by mimicking natural plant hormones, leading to uncontrolled growth and eventual plant death. In pharmaceutical applications, it may inhibit the COX-2 enzyme, reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(2,4-dichlorophenoxy)octadecanoate can be compared with other similar compounds such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
Ethyl 2-(2,4-dichlorophenoxy)acetate: Another ester derivative with similar chemical properties.
2,4-Dichlorophenoxybutanoic acid: A compound with similar herbicidal activity but different chain length.
Eigenschaften
CAS-Nummer |
68764-97-6 |
|---|---|
Molekularformel |
C26H42Cl2O3 |
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
ethyl 2-(2,4-dichlorophenoxy)octadecanoate |
InChI |
InChI=1S/C26H42Cl2O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(26(29)30-4-2)31-24-20-19-22(27)21-23(24)28/h19-21,25H,3-18H2,1-2H3 |
InChI-Schlüssel |
QYZPBZHHEJPPHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OCC)OC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


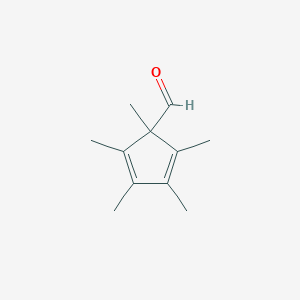
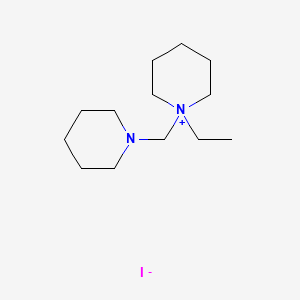


![1-[(Phenylsulfanyl)methyl]-2-naphthol](/img/structure/B14461855.png)
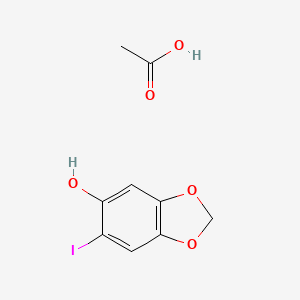

![3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-)](/img/structure/B14461877.png)
![2-[(2-Chloroethoxy)methyl]thiirane](/img/structure/B14461886.png)
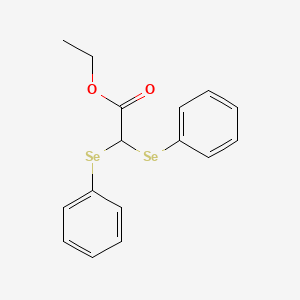

![Dioctyl 2,2'-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate](/img/structure/B14461902.png)
